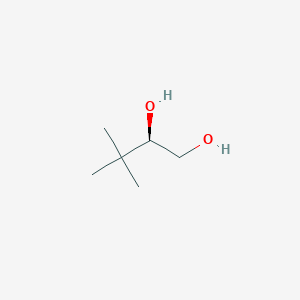

(2R)-3,3-dimethylbutane-1,2-diol

Description

Contextual Significance of Chiral Vicinal Diols as Synthons

Chiral vicinal diols, also known as 1,2-diols, are organic compounds containing two hydroxyl groups on adjacent carbon atoms. They are of significant interest in organic synthesis and are widely used as:

Chiral Synthons: They serve as fundamental building blocks for the synthesis of a wide array of more complex chiral molecules, including pharmaceuticals and natural products. researchgate.netresearchgate.net

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recycled. researchgate.netresearchgate.net

Chiral Ligands: They can be coordinated to metal centers to create chiral catalysts for a variety of asymmetric transformations. researchgate.net

The utility of chiral vicinal diols stems from their ability to form stable cyclic derivatives, such as acetals and ketals, which can lock the molecule into a specific conformation. This conformational rigidity is key to inducing high levels of stereoselectivity in chemical reactions. The synthesis of these diols can be achieved through various methods, including the reduction of α-hydroxy ketones, hydrolysis of epoxides, and oxidation of olefins. researchgate.net

Historical Overview of Research on (2R)-3,3-Dimethylbutane-1,2-diol

The development of methods for the synthesis of enantiomerically pure diols has been a long-standing area of research. Early approaches often relied on the resolution of racemic mixtures, which can be a tedious and inefficient process. For instance, the resolution of racemic dimethylsuccinic acid, a precursor to a related diol, was achieved through fractional crystallization of its salt with brucine (B1667951). orgsyn.org

More direct and efficient methods have since been developed, including those that utilize chiral auxiliaries. The Evans chiral auxiliary, for example, has been instrumental in the synthesis of various chiral building blocks. orgsyn.org The synthesis of (2R,3R)-2,3-dimethyl-1,4-butanediol, a C2-symmetric diol with significant potential in asymmetric catalysis, has been achieved through the oxidative homocoupling of a chiral N-acyloxazolidinone. orgsyn.org While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its emergence as a commercial chemical rrscientific.comsigmaaldrich.com points to the development of practical synthetic routes, likely leveraging advancements in asymmetric dihydroxylation or the reduction of corresponding chiral α-hydroxy ketones.

Current Research Landscape and Future Trajectories for the Compound

Current research continues to explore and expand the applications of this compound and related chiral diols in asymmetric synthesis and catalysis. The compound's steric bulk and defined stereochemistry make it a valuable component in the design of new chiral ligands and organocatalysts.

Recent studies have highlighted the use of chiral diols in various catalytic systems. For example, chiral diols prepared through copper(I)-catalyzed reductive allylation of ketones have been shown to be effective organocatalysts for asymmetric reactions. researchgate.net Furthermore, enzymatic methods are being explored for the stereoselective synthesis of chiral diols, offering an alternative to traditional chemical methods, particularly for sterically demanding substrates. uni-duesseldorf.de

The deoxydehydration (DODH) of diols to produce olefins is another area of active research where chiral diols like this compound could serve as important substrates to probe reaction mechanisms and stereospecificity. rsc.org The development of efficient catalysts for such transformations is of great interest for the production of valuable chemicals from renewable resources.

Future research is likely to focus on the incorporation of this compound into more complex catalytic systems, such as metal-organic frameworks (MOFs) and polymer-supported catalysts, to enhance their activity, selectivity, and recyclability. mdpi.com The unique stereoelectronic properties of this diol will undoubtedly continue to inspire the design of novel synthetic methodologies for the construction of enantiomerically pure molecules.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 31612-63-2 |

| Molecular Formula | C6H14O2 |

| Molecular Weight | 118.17 g/mol |

| Synonyms | (R)-3,3-Dimethyl-1,2-butanediol |

Source: chemspider.com

Table 2: Selected Applications of Chiral Diols in Asymmetric Synthesis

| Application | Description | Key Features |

| Chiral Auxiliaries | Temporarily attached to a substrate to control the stereochemical outcome of a reaction. | Can be cleaved and recycled. |

| Chiral Ligands | Coordinated to a metal center to form a chiral catalyst for asymmetric transformations. | High enantioselectivity can be achieved. |

| Chiral Building Blocks | Incorporated into the final target molecule, contributing to its overall stereochemistry. | Provides a stereochemically defined starting point for complex syntheses. |

| Organocatalysts | As purely organic molecules, they can catalyze reactions without the need for a metal. | Environmentally friendly and avoids metal contamination. |

Source: researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3,3-dimethylbutane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,3)5(8)4-7/h5,7-8H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHAOWGRHCPODY-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31612-63-2 | |

| Record name | (2R)-3,3-dimethylbutane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Enantiopure 2r 3,3 Dimethylbutane 1,2 Diol

Chiral Pool Synthesis from Precursor Molecules

Chiral pool synthesis utilizes readily available enantiopure starting materials and converts them through stereospecific reactions into the desired target molecule. This approach leverages the existing chirality of the precursor to establish the stereochemistry of the final product.

A logical and direct approach to (2R)-3,3-dimethylbutane-1,2-diol is the stereoselective reduction of the corresponding carboxylic acid, (S)-2-hydroxy-3,3-dimethylbutanoic acid. scbt.com This precursor, also known as (S)-(-)-2-hydroxy-tert-butylacetic acid, is a recognized building block for the synthesis of chiral diols. scbt.com The synthesis of the (R)-enantiomer of this hydroxy acid has been achieved from (R)-2-amino-3,3-dimethylbutanoic acid with retention of configuration, suggesting the feasibility of obtaining the (S)-hydroxy acid from the corresponding (S)-amino acid. nih.gov

The reduction of a carboxylic acid to a primary alcohol is a standard transformation in organic chemistry, typically achieved with powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. The reaction involves the reduction of the carboxylic acid group (-COOH) to a primary alcohol group (-CH₂OH) while preserving the stereocenter at the C2 position.

For instance, the reduction of the related (2R,3R)-2,3-dimethylsuccinic acid to (2R,3R)-2,3-dimethylbutane-1,4-diol is effectively carried out using lithium aluminum hydride in tetrahydrofuran (B95107) (THF). orgsyn.orgorgsyn.org Similarly, (2R,3R)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoic acid has been reduced to the corresponding diol with LiAlH₄. google.com Based on these established procedures, the synthesis of this compound would proceed as follows:

Reaction Scheme: (S)-2-Hydroxy-3,3-dimethylbutanoic acid → this compound

Typical Reagents and Conditions:

| Precursor | Reagent | Solvent | Outcome |

|---|

This method is advantageous as it directly converts a chiral precursor to the target diol with high stereospecificity, assuming the starting hydroxy acid is of high enantiomeric purity.

The ring-opening of chiral epoxides is a powerful method for the synthesis of 1,2-diols. The stereochemistry of the diol is directly controlled by the stereochemistry of the starting epoxide and the nature of the ring-opening reaction. For the synthesis of this compound, a suitable precursor would be an enantiopure epoxide such as (R)-tert-butyloxirane (also known as (R)-1,2-epoxy-3,3-dimethylbutane).

The epoxide ring is highly strained and susceptible to nucleophilic attack, which can be performed under acidic, basic, or neutral conditions. The hydrolysis of the epoxide, involving the addition of water, yields a vicinal diol. To produce this compound from (R)-tert-butyloxirane, the reaction must proceed with inversion of configuration at the C1 position. This is typically achieved under acidic conditions or with nucleophilic attack at the less substituted carbon.

Another related strategy involves the regio- and stereoselective reduction of silyloxy epoxides. For example, silyl (B83357) enol ethers can be converted to epoxides via Shi asymmetric epoxidation, and subsequent reduction with reagents like borane-THF (BH₃-THF) can yield trans-1,2-diol monosilyl ethers with high stereocontrol. harvard.edu

General Ring-Opening Reaction: (R)-tert-butyloxirane + H₂O → this compound

Summary of Ring-Opening Strategy:

| Epoxide Precursor | Reaction Type | Key Feature | Product |

|---|---|---|---|

| (R)-tert-butyloxirane | Hydrolysis (e.g., acid-catalyzed) | Nucleophilic attack of water | This compound |

This approach offers a versatile route to the target diol, with the final product's stereochemistry being reliably determined by the configuration of the chiral epoxide precursor. molaid.com

Enantioselective Resolution of Racemic 3,3-Dimethylbutane-1,2-diol

Resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. This is a common strategy when a direct asymmetric synthesis is not feasible or is less efficient.

This classical resolution method involves reacting the racemic diol with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization.

For a diol like 3,3-dimethylbutane-1,2-diol, derivatization is necessary to introduce a functional group, typically an acid, that can form a salt with a chiral base (like brucine (B1667951) or strychnine) or an ester with a chiral acid. Alternatively, the diol can be reacted with a chiral acid chloride, such as camphanic chloride, to form diastereomeric esters.

The general process involves:

Reaction of racemic 3,3-dimethylbutane-1,2-diol with a single enantiomer of a chiral resolving agent (e.g., (-)-camphanic chloride) to form a mixture of diastereomeric esters.

Separation of the diastereomers based on differences in solubility via fractional crystallization.

Hydrolysis of the separated diastereomeric esters to yield the enantiomerically pure diol and recover the chiral auxiliary.

While specific documentation for the resolution of 3,3-dimethylbutane-1,2-diol via camphanic chloride derivatives is not prominent, the principle has been successfully applied to similar molecules, such as the resolution of racemic dimethylsuccinic acid using the chiral base brucine. orgsyn.orgorgsyn.org

Enzymatic kinetic resolution is a highly effective and environmentally benign method for separating enantiomers. nih.gov This technique relies on the ability of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. nih.govresearchgate.net For racemic 1,2-diols, this often involves enantioselective acylation or hydrolysis. nih.govresearchgate.net

In a typical kinetic resolution of a racemic diol using a lipase (B570770):

Acylation: The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) with an acyl donor (like vinyl acetate), leaving the other enantiomer (the S-enantiomer) largely unreacted. Separation of the resulting ester and the unreacted alcohol provides both enantiomers.

Hydrolysis: A racemic diol is first converted to a racemic diester. A lipase is then used to selectively hydrolyze one of the diastereomeric esters back to the diol, leaving the other ester intact.

Lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and porcine pancreatic lipase (PPL) have been widely used for the kinetic resolution of various vicinal diols. nih.govnih.govskemman.is The choice of enzyme, solvent, and acylating agent can significantly influence the conversion and enantioselectivity (expressed as the enantiomeric ratio, E). nih.gov For example, studies on other 1,2-diols have shown that Pseudomonas cepacia lipase in tert-butyl methyl ether can achieve good conversion and enantioselectivity. nih.gov

Table of Common Lipases in Kinetic Resolution of Diols:

| Enzyme | Common Source | Typical Reaction |

|---|---|---|

| Candida antarctica Lipase B (CALB) | Pseudozyma antarctica | Acylation, Hydrolysis |

| Pseudomonas cepacia Lipase (PCL) | Burkholderia cepacia | Acylation |

This strategy is broadly applicable to vicinal diols and represents a powerful tool for obtaining enantiomerically enriched this compound.

Asymmetric Catalytic Dihydroxylation of Corresponding Alkenes

The Sharpless asymmetric dihydroxylation is a premier method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgorganic-chemistry.org This powerful reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. alfa-chemistry.comencyclopedia.pub

To synthesize this compound, the corresponding alkene substrate is 3,3-dimethyl-1-butene. The stereochemical outcome of the reaction is determined by the choice of the chiral ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure. wikipedia.orgalfa-chemistry.com

AD-mix-β , which contains the ligand (DHQD)₂PHAL, typically adds the two hydroxyl groups to the top or β-face of the alkene as drawn in the standard mnemonic.

AD-mix-α , containing the (DHQ)₂PHAL ligand, directs hydroxylation to the bottom or α-face.

For 3,3-dimethyl-1-butene, the use of AD-mix-β is predicted to yield the (R)-diol, this compound, with high enantiomeric excess. The reaction is performed using a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst, allowing it to be used in substoichiometric amounts. organic-chemistry.org

Sharpless Asymmetric Dihydroxylation for this compound:

| Alkene Substrate | Reagent Mix | Chiral Ligand | Expected Product |

|---|

This method is highly reliable and often provides excellent yields and enantioselectivities, making it one of the most effective ways to produce enantiopure vicinal diols like this compound. amazonaws.comnih.gov

Stereochemical Aspects and Properties of 2r 3,3 Dimethylbutane 1,2 Diol

Assignment and Confirmation of Absolute Configuration

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms or groups. For (2R)-3,3-dimethylbutane-1,2-diol, the designation '(2R)' specifies the configuration at the C2 chiral center according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment and confirmation of this configuration are crucial for its application in enantioselective processes and are achieved through a combination of experimental techniques.

One common strategy involves the chemical derivatization of the diol with a chiral agent of known absolute configuration to form diastereomers. These diastereomers possess different physical properties, allowing for their separation and analysis. For instance, the optical resolution of racemic 3,3-dimethylbutane-1,2-diol has been accomplished by acylation with (—)-camphanic chloride. oup.com The resulting diastereomeric esters can be separated by fractional crystallization. Subsequent hydrolysis of the separated ester, for example (-)-7, yields the optically pure diol, in this case, (—)-(R)-3,3-dimethylbutane-1,2-diol. oup.com The absolute configuration of the final product is thus correlated to the known configuration of the resolving agent.

Another powerful method for determining the enantiomeric purity and, by extension, confirming the identity of a specific enantiomer is through Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs). rsc.org Chiral boric acids are particularly effective for diols, as they react to form stable cyclic boronate esters. rsc.org The formation of diastereomeric complexes with a chiral boric acid leads to distinct NMR signals for each enantiomer, with the chemical shift non-equivalence (ΔΔδ) allowing for quantification of the enantiomeric excess (ee). rsc.org

Furthermore, the absolute configuration of (-)-(R)-3,3-dimethylbutane-1,2-diol has been established and documented in the literature, with its enantiomeric excess often being verified by High-Performance Liquid Chromatography (HPLC) analysis after derivatization, for example, into its bisphenylcarbamate derivative. oup.com Optical rotation measurement is a fundamental tool, where the sign of the rotation (e.g., (-) or dextrorotatory) for a purified enantiomer is correlated with its absolute configuration determined by other definitive methods. oup.comwiley-vch.de

Table 1: Methods for Assignment and Confirmation of Absolute Configuration for Chiral Diols

| Method | Principle | Application Example |

| Chemical Correlation / Derivatization | Reaction with a chiral reagent of known configuration to form separable diastereomers. | Resolution of (±)-3,3-dimethylbutane-1,2-diol using (—)-camphanic chloride. oup.com |

| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Formation of diastereomeric complexes (e.g., boronate esters) that exhibit distinct NMR signals for each enantiomer. rsc.org | Determination of enantiomeric excess of chiral diols. rsc.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers (often after derivatization) on a chiral stationary phase. | Determination of the enantiomeric excess of (-)-(R)-3,3-dimethylbutane-1,2-diol as its bisphenylcarbamate derivative. oup.com |

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound. | Characterization of optically active (-)-(R)-3,3-dimethylbutane-1,2-diol, [α]D -24.9°. oup.com |

| X-ray Crystallography | Direct determination of the three-dimensional structure of a molecule in a single crystal, providing unambiguous assignment of absolute configuration. | Used to determine the configuration of diastereomeric complexes. acs.org |

Conformational Analysis and Stereoelectronic Effects in Solution and Solid State

The three-dimensional shape, or conformation, of this compound is primarily dictated by the interplay of steric and stereoelectronic effects. The bulky tert-butyl group at the C3 position exerts a significant steric influence, while the two hydroxyl groups can participate in intramolecular hydrogen bonding, a key stereoelectronic effect.

Studies on analogous small diols, such as 2,3-butanediol (B46004), provide insight into the likely conformational preferences. researchgate.net For vicinal diols, the relative orientation of the two hydroxyl groups is critical. Conformational analysis typically focuses on the torsion angles of the molecular backbone, particularly the O-C-C-O dihedral angle. Theoretical calculations using Density Functional Theory (DFT) and experimental methods like matrix-isolation infrared spectroscopy have shown that for simple diols, conformers with a gauche arrangement around the C-C bond are often the most stable. researchgate.netresearchgate.net This gauche conformation brings the two hydroxyl groups into proximity, allowing for the formation of an intramolecular hydrogen bond, where one hydroxyl group acts as a proton donor and the other as an acceptor. researchgate.net This interaction stabilizes the conformation and can have a significant impact on the molecule's reactivity and spectroscopic properties. researchgate.net

In this compound, the large tert-butyl group will likely dominate the conformational landscape. It will favor a staggered arrangement with respect to the substituents on the adjacent C2 carbon to minimize steric strain (A-value of t-Bu is ~5 kcal/mol). This steric hindrance will influence the rotational barrier around the C2-C3 bond and restrict the available conformational space. The preferred conformation will represent a balance between minimizing the steric repulsion involving the tert-butyl group and optimizing the geometry for intramolecular hydrogen bonding. The hydrogen bond has a locking effect on the single C-C bond conformation. researchgate.net

In the solid state, the conformation is fixed within the crystal lattice, and intermolecular hydrogen bonding often plays a more dominant role than intramolecular interactions. In solution, the molecule exists as an equilibrium of different conformers, and the solvent can influence this equilibrium by competing for hydrogen bond formation. Spectroscopic techniques like NMR are used to study these equilibria, as the observed chemical shifts and coupling constants are a weighted average of the values for the individual conformers present.

Table 2: Calculated Relative Energies of 2,3-Butanediol Conformers (Illustrative Example) Data adapted from studies on 2,3-butanediol to illustrate principles of diol conformation. researchgate.net

| Conformer (O-C-C-O Dihedral) | Relative Energy (kJ mol⁻¹) | Key Feature |

| Gauche | 0 (most stable) | Allows for stabilizing intramolecular hydrogen bond. |

| Anti (Trans) | > 6-8 | Hydroxyl groups are far apart; no intramolecular H-bond. |

Note: The actual energy differences for this compound would be significantly influenced by the tert-butyl group.

Principles of Chiral Recognition in Diol-Based Systems

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. rsc.org Chiral diols, including this compound, are excellent platforms for chiral recognition due to their defined stereochemistry and their ability to form multiple non-covalent interactions, particularly hydrogen bonds. researchgate.net

The fundamental principle involves the formation of transient diastereomeric complexes between the chiral diol (the "host" or "selector") and the enantiomers of a chiral guest molecule. researchgate.net These diastereomeric complexes have different stabilities and, consequently, different physical and spectroscopic properties, which allows for discrimination. researchgate.net

The key interactions governing this recognition are:

Hydrogen Bonding: The two hydroxyl groups of the diol can act as both hydrogen bond donors and acceptors, allowing for the formation of a well-defined, three-dimensional network of hydrogen bonds with a suitable guest molecule. rsc.org

Steric Repulsion: The steric bulk of substituents on the diol creates a specific chiral environment. The tert-butyl group in this compound acts as a large "chiral barrier," sterically preventing one enantiomer of a guest from binding as effectively as the other.

A practical application of these principles is the use of this compound as a chiral building block. For example, it has been used to synthesize optically active 18-crown-6 (B118740) ethers. oup.com In these macrocycles, the diol's tert-butyl groups protrude from the crown ether ring, creating a chiral cavity. This chiral environment allows the crown ether to selectively bind and transport one enantiomer of a racemic guest molecule (like an amino acid ester) over the other, demonstrating effective chiral recognition. oup.com

Chiral diols are also widely used as ligands or organocatalysts in asymmetric synthesis. nih.gov They coordinate to a metal or a reagent, creating a chiral pocket around the active site. This forces the substrate to approach from a specific direction, leading to the preferential formation of one enantiomeric product. nih.gov

Chemical Transformations and Derivatization Strategies for 2r 3,3 Dimethylbutane 1,2 Diol

Selective Functionalization of Hydroxyl Groups

The presence of a primary and a tertiary hydroxyl group in (2R)-3,3-dimethylbutane-1,2-diol allows for selective reactions, a cornerstone of its utility in multi-step organic synthesis. cem.comwikipedia.org

Controlled Protection and Deprotection Methodologies

The selective protection of one hydroxyl group over the other is a critical first step in many synthetic routes involving this compound. This strategy allows for the unmasked hydroxyl group to undergo further reactions, while the protected group remains inert. organic-chemistry.org The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal (deprotection). wikipedia.orgorganic-chemistry.org

Common protecting groups for hydroxyl functions include silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals. wikipedia.orgwillingdoncollege.ac.in The steric hindrance around the tertiary hydroxyl group often allows for the selective protection of the less hindered primary hydroxyl group. organic-chemistry.org For instance, the use of a bulky silylating agent can favor the formation of the primary silyl ether.

Deprotection is typically achieved under conditions that are orthogonal to the protection step, meaning the deprotection conditions for one group will not affect another. wikipedia.org For example, silyl ethers are commonly cleaved using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), while benzyl ethers are removed by hydrogenolysis. wikipedia.orgwillingdoncollege.ac.in Acetals are generally stable to bases and nucleophiles but are readily cleaved under acidic conditions. willingdoncollege.ac.inorganic-chemistry.org

Table 1: Common Hydroxyl Protecting Groups and Deprotection Methods

| Protecting Group | Protection Reagents | Deprotection Conditions |

| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride, Imidazole | Fluoride ion (e.g., TBAF), Acid |

| Benzyl Ether (Bn) | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C) |

| Acetal | Aldehyde or Ketone, Acid catalyst | Aqueous acid |

Esterification and Etherification Reactions

Esterification and etherification are fundamental transformations for the hydroxyl groups of this compound. These reactions not only serve as a means of protection but also to introduce new functionalities into the molecule.

Esterification , the reaction of an alcohol with a carboxylic acid or its derivative, can be catalyzed by acids or bases. wikipedia.org The less sterically hindered primary hydroxyl group of this compound can be selectively esterified under controlled conditions. For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) will preferentially yield the primary ester.

Etherification , the formation of an ether linkage, is another key functionalization reaction. cem.com The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a common method. Due to the greater acidity of the primary alcohol, it can be selectively deprotonated with a suitable base to form the corresponding alkoxide, which can then be alkylated.

Cyclization Reactions to Form Chiral Heterocycles (e.g., Dioxolanes, Oxazolidinones)

The 1,2-diol moiety of this compound is a precursor for the synthesis of various chiral heterocycles, which are important scaffolds in medicinal chemistry and asymmetric catalysis. nih.gov

Dioxolanes , a type of cyclic acetal, are readily formed by the reaction of the diol with an aldehyde or a ketone in the presence of an acid catalyst. organic-chemistry.org This reaction is often used as a protection strategy for the diol functionality. organic-chemistry.orgorganic-chemistry.org The formation of the five-membered dioxolane ring is generally a facile process.

Oxazolidinones are another important class of heterocycles that can be synthesized from amino alcohols, which can be derived from this compound. nih.govresearchgate.net Chiral oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions. researchgate.net The synthesis often involves the reaction of an amino alcohol with phosgene (B1210022) or a phosgene equivalent.

Transformations Involving Carbon-Carbon Bond Modifications (e.g., Vicinal Diol Cleavage for Synthesis)

The carbon-carbon bond between the two hydroxyl-bearing carbons in a vicinal diol can be cleaved under specific oxidative conditions. masterorganicchemistry.com This oxidative cleavage is a powerful tool for transforming the diol into two new carbonyl-containing fragments.

Reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are commonly employed for the cleavage of vicinal diols. masterorganicchemistry.com The reaction proceeds through a cyclic intermediate, leading to the formation of aldehydes or ketones, depending on the substitution pattern of the diol. In the case of this compound, oxidative cleavage would yield formaldehyde (B43269) from the primary alcohol side and 3,3-dimethyl-2-butanone from the tertiary alcohol side. This transformation allows for the use of the chiral diol as a precursor to other valuable chiral building blocks.

Synthesis of Complex Polyamine and Ligand Architectures (e.g., Trialkanolamine Ligands)

The chiral scaffold of this compound can be incorporated into more complex molecular architectures, such as polyamines and ligands for metal catalysts. nih.gov Chiral polyamines and their derivatives have shown significant potential in asymmetric catalysis and as ligands for transition metals. nih.govrsc.org

The synthesis of such complex molecules often involves a multi-step sequence starting with the selective functionalization of the diol. For example, the hydroxyl groups can be converted to leaving groups, such as tosylates or mesylates, which can then be displaced by amines to introduce the nitrogen-containing functionalities. Iterative reaction sequences can lead to the construction of intricate polyamine chains with defined stereochemistry. nih.govmdpi.com

The resulting chiral polyamines can act as ligands for various metal ions, forming chiral metal complexes. These complexes can, in turn, be used as catalysts for a wide range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, dictated by the structure of the original diol, play a crucial role in determining the efficiency and stereoselectivity of the catalyzed reaction.

Applications of 2r 3,3 Dimethylbutane 1,2 Diol As a Chiral Building Block in Advanced Synthesis

Utilization in the Asymmetric Synthesis of Natural Products and Bioactive Molecules

While direct and extensive examples of the incorporation of (2R)-3,3-dimethylbutane-1,2-diol into the final structure of natural products are not widely documented, the closely related chiral diol, meso-2,3-dimethylbutane-1,4-diol, provides significant insight into its potential. The enzymatic dissymmetrization of this meso-diol is a key strategy for producing chiral intermediates for natural product synthesis.

For instance, the acylation of meso-2,3-dimethylbutane-1,4-diol using porcine pancreatic lipase (B570770) (PPL) yields a dextrorotatory monoacetate. This monoacetate's absolute configuration has been confirmed through its conversion to the levorotatory (-)-lasiol, a metabolite found in Lasius ants. researchgate.net Conversely, the partial hydrolysis of the corresponding meso-diacetate, catalyzed by PPL or Pseudomonas sp. lipase, results in a monoacetate of the opposite configuration with enantiomeric excesses ranging from 72% to 86%. This enantiomeric monoacetate is a formal intermediate in the synthesis of (3S,4R)-faranal, the trail pheromone of the Pharaoh's ant. researchgate.netrsc.org These syntheses underscore the utility of chiral 2,3-dimethyl-diol scaffolds in constructing complex, biologically active molecules.

Role as a Chiral Source in the Construction of Macrocyclic Compounds (e.g., Optically Active Crown Ethers)

The well-defined stereochemistry of this compound makes it an excellent chiral source for the synthesis of macrocyclic compounds, such as optically active crown ethers. These macrocycles are of significant interest due to their ability to engage in enantioselective recognition of guest molecules.

An optically active 18-crown-6 (B118740) derivative featuring two tert-butyl groups as chiral barriers has been successfully synthesized using (–)-(R)-3,3-dimethylbutane-1,2-diol. The synthesis involves the condensation of the chiral diol with pentaethylene glycol bis(p-toluenesulfonate) in the presence of sodium hydride (NaH) and potassium tetrafluoroborate (B81430) (KBF₄) in tetrahydrofuran (B95107) (THF). This approach yields the desired C₂-symmetric crown ether. The presence of the bulky tert-butyl group is predicted to enhance enantiomer recognition compared to smaller alkyl substituents. molaid.com

The chiral recognition properties of these crown ethers are evaluated through the transport of racemic guest molecules across bulk liquid membranes. The effectiveness of the tert-butyl group as a chiral barrier is compared to other substituents, such as methyl groups, to understand the structure-enantioselectivity relationship. molaid.com

Development as a Precursor for Chiral Ligands in Asymmetric Catalysis

The C₂-symmetric backbone of this compound is an ideal scaffold for the design and synthesis of chiral ligands for asymmetric catalysis. These ligands play a crucial role in a wide array of enantioselective transformations.

A variety of chiral ligands have been developed from this compound, with phosphonite and phosphine-based ligands being prominent examples. Chiral phosphonite ligands can be synthesized from this diol, and their structure is crucial for achieving high enantioselectivity in catalytic reactions. molaid.com

Another class of ligands derived from a related diamine are dinucleating Schiff base-phosphine ligands. These are synthesized through the condensation of 5-tert-butyl-3-(diphenylphosphino)salicyaldehyde with 2,3-diamino-2,3-dimethylbutane. unair.ac.id While this specific example uses the diamine, it highlights the utility of the 3,3-dimethylbutane backbone in creating sophisticated ligand architectures.

The synthesis of these ligands often involves straightforward reactions, making them accessible for use in various catalytic systems. The modular nature of their synthesis allows for the fine-tuning of steric and electronic properties to optimize catalytic performance.

Ligands derived from this compound and its analogues have been successfully employed in a range of enantioselective transformations, most notably in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. The performance of these ligands is typically evaluated using benchmark reactions, such as the allylic alkylation of rac-1,3-diphenylallyl acetate (B1210297) with dimethyl malonate. acs.org

The enantiomeric excess (ee) achieved in these reactions is highly dependent on the ligand structure, the metal used, the substrate, and the reaction conditions. For example, diamidophosphite ligands bearing a (1R,2R)-1,2-bis(3-hydroxybenzamido)cyclohexane fragment have achieved up to 94% ee in the alkylation of (E)-1,3-diphenylallyl acetate. acs.org While not directly derived from this compound, these results provide a benchmark for the performance of chiral diol-derived ligands in similar transformations.

The data below summarizes the performance of various chiral ligands in the palladium-catalyzed asymmetric allylic alkylation, providing a context for the potential efficacy of this compound-derived ligands.

| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |

| Diamidophosphite | (E)-1,3-diphenylallyl acetate | Dimethyl malonate | up to 94% | acs.org |

| Diamidophosphite | (E)-1,3-diphenylallyl acetate | Pyrrolidine | up to 68% | acs.org |

| TADDOL-based phosphoramidite | rac-1,3-diphenylallyl acetate | Dimethyl malonate | up to 98% | acs.org |

| P*-chiral diazophospholidine | rac-1,3-diphenylallyl acetate | Dimethyl malonate | up to 98% | acs.org |

Application as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. While the direct use of this compound as a chiral auxiliary is not extensively reported, the principles of chiral auxiliaries can be illustrated with closely related structures.

For example, in the synthesis of (2R,3R)-2,3-dimethyl-1,4-butanediol, the chiral auxiliary (4S)-isopropyl-3-propionyl-2-oxazolidinone is employed. unit.no This involves the oxidative homocoupling of the titanium enolate of this chiral N-acyloxazolidinone to establish the two adjacent stereocenters with high diastereoselectivity. The auxiliary is subsequently removed to yield the desired diol. unit.no

While this example does not use this compound as the auxiliary itself, it demonstrates the strategy of using a chiral molecule to control the formation of new stereocenters in a diastereoselective manner. The steric bulk and defined stereochemistry of this compound make it a promising candidate for development as a chiral auxiliary in various diastereoselective reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. lookchem.com

Advanced Characterization and Analytical Methodologies for 2r 3,3 Dimethylbutane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

In ¹H NMR analysis of (2R)-3,3-dimethylbutane-1,2-diol, distinct signals corresponding to the different proton environments are observed. For instance, the protons of the tert-butyl group typically appear as a sharp singlet, while the protons on the chiral carbons and the hydroxyl groups exhibit more complex splitting patterns due to spin-spin coupling. The integration of these signals allows for the quantitative determination of the relative number of protons in each environment, confirming the compound's identity.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment. For this compound, characteristic peaks for the tert-butyl carbons and the two carbons of the diol moiety would be expected. The absence of extraneous peaks is a strong indicator of the compound's purity.

Table 1: Representative ¹H and ¹³C NMR Data for a related diol, (2R,3R)-2,3-dimethylbutane-1,4-diol

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 0.91 | d | 6.8 | CH₃ |

| ¹H | 1.66–1.75 | m | CH | |

| ¹H | 2.40 | br s | OH | |

| ¹H | 3.52 | dd | 10.8, 5.8 | CH₂ |

| ¹H | 3.64 | dd | 10.8, 3.8 | CH₂ |

| ¹³C | 13.8 | CH₃ | ||

| ¹³C | 37.8 | CH | ||

| ¹³C | 65.9 | CH₂ |

Data sourced from Organic Syntheses procedure for a similar compound and is for illustrative purposes. orgsyn.org Actual values for this compound may vary.

Chiral Derivatization for Enantiomeric Excess Determination (e.g., MTPA diesters, bisphenylcarbamates)

Determining the enantiomeric excess (e.e.) of this compound is critical for its application in asymmetric synthesis. NMR spectroscopy, when coupled with chiral derivatizing agents (CDAs), becomes a powerful tool for this purpose. researchgate.nettcichemicals.com The diol is reacted with a chiral reagent, such as Mosher's acid (MTPA) or a bisphenylcarbamate, to form diastereomeric esters.

These diastereomers, unlike the original enantiomers, have different physical properties and, crucially, distinct NMR spectra. orgsyn.org The non-equivalence of the chemical shifts of specific protons or carbons in the diastereomeric derivatives allows for their individual signals to be resolved and integrated. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the original sample, thus enabling the calculation of the enantiomeric excess.

For example, the formation of (R)-MTPA and (S)-MTPA diesters of the diol can lead to separable signals in the ¹H NMR spectrum, often for protons near the newly formed ester linkages. orgsyn.orgorgsyn.org The percentage of enantiomeric excess can be calculated using the formula:

e.e. (%) = [|Integral(R) - Integral(S)| / |Integral(R) + Integral(S)|] x 100

Advanced Chromatographic Techniques for Stereoisomer Separation and Quantification (e.g., Chiral HPLC)

Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantification of the stereoisomers of 3,3-dimethylbutane-1,2-diol. nih.govsigmaaldrich.comchromatographyonline.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. sigmaaldrich.com

The choice of the CSP and the mobile phase is critical for achieving optimal separation. chromatographyonline.com Polysaccharide-based CSPs, for instance, are widely used and can operate in various modes, including normal-phase, reversed-phase, and polar organic mode. chromatographyonline.com The separation of the enantiomers allows for their individual quantification, typically using a UV detector if the compound or its derivative absorbs UV light.

In some cases, derivatization of the diol may be necessary to enhance its detectability or to improve the chiral recognition on the CSP. The enantiomeric ratio is determined by comparing the peak areas of the two enantiomers in the chromatogram. orgsyn.org

Table 2: Example of HPLC Conditions for Enantiomeric Purity Analysis of a Related Diol Derivative

| Parameter | Value |

| Instrument | Agilent 1100 series LC |

| Column | Microsorb Si 100 Å (normal phase) |

| Mobile Phase | Hexanes/tert-butyl methyl ether (97:3) |

| Flow Rate | 1 mL/min |

| Detection | UV at 210 nm |

| Retention Time (tR) of (R,R,R,R) diester | 37.7 min |

| Retention Time (tR) of (S,R,R,S) diester | 38.9 min |

Data from an Organic Syntheses procedure for the analysis of (R)-MTPA and (S)-MTPA diesters of a similar diol. orgsyn.org Conditions are illustrative and would require optimization for this compound.

Optical Rotation and Circular Dichroism Spectroscopy for Stereochemical Confirmation

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of chiral molecules like this compound.

Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. pdx.edu The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). pdx.edu For this compound, a non-zero specific rotation value would confirm its chiral nature. The sign of the rotation (+ or -) is a key identifier for a specific enantiomer. For example, a reported value for a related compound, (2R,3R)-2,3-dimethylbutane-1,4-diol, is [α]D²⁰ +10.4 (c 1.0, CH₂Cl₂). orgsyn.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub An ECD (Electronic Circular Dichroism) spectrum consists of positive or negative bands, known as Cotton effects, which are characteristic of the stereochemistry of the molecule. researchgate.net While the diol itself may have weak CD signals, derivatization with a chromophoric group can enhance the signal and provide more detailed structural information. nih.gov The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral centers, often with the aid of computational methods. acs.org

Together, these advanced analytical methodologies provide a comprehensive toolkit for the thorough characterization of this compound, ensuring its quality and suitability for its intended applications in stereoselective synthesis.

Computational and Theoretical Investigations of 2r 3,3 Dimethylbutane 1,2 Diol

Quantum Chemical Calculations (e.g., DFT) on Molecular Conformation and Stability

The three-dimensional structure of a molecule is not static but exists as an equilibrium of various conformations, which can significantly influence its physical properties and chemical reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for mapping the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. researchgate.net

For (2R)-3,3-dimethylbutane-1,2-diol, the conformational flexibility arises from rotation around the C1-C2 and C2-O bonds. The key determinant of conformational preference in 1,2-diols is the dihedral angle between the two hydroxyl groups (O-C-C-O). Studies on analogous, less sterically hindered 1,2-diols like 2,3-butanediol (B46004) and 1,2-ethanediol (B42446) have shown that conformations allowing for intramolecular hydrogen bonding are significantly stabilized. researchgate.netresearchgate.net Specifically, a gauche arrangement of the O-C-C-O backbone is often favored over the anti arrangement because it brings the hydroxyl groups into proximity, allowing for the formation of a stabilizing hydrogen bond between them. researchgate.net

In the case of this compound, this stabilizing gauche interaction must contend with the significant steric bulk of the tert-butyl group. DFT calculations would be employed to find the optimized geometries and relative energies of the various possible conformers. The most stable conformers are expected to represent a compromise between maximizing the stabilizing intramolecular hydrogen bond and minimizing the steric repulsion from the bulky tert-butyl group. The primary rotational isomers would be analyzed by considering the Newman projections along the C1-C2 bond.

Table 1: Analysis of Potential Conformations of this compound

| Conformer (Viewed along C1-C2 bond) | Key Dihedral Angle (O-C-C-O) | Stabilizing Interactions | Destabilizing Interactions | Predicted Relative Stability |

| Gauche 1 | Approx. 60° | Intramolecular H-bond (OH···OH) | Gauche interaction between tert-butyl group and hydroxyl group. | High |

| Gauche 2 | Approx. -60° | Intramolecular H-bond (OH···OH) | Gauche interaction between tert-butyl group and hydroxymethyl group. | High |

| Anti | Approx. 180° | Minimized steric interaction of large groups. | No intramolecular H-bond. | Moderate to Low |

| Eclipsed | 0°, 120°, 240° | None | High torsional and steric strain. | Very Low (Transition States) |

Computational studies on similar 1,2-diols have calculated the energy of this intramolecular hydrogen bond to be around 6-8 kJ/mol. researchgate.net The energy barriers for the rotation of the hydroxyl groups are typically low, while the barrier for rearranging the main O-C-C-O dihedral angle is significantly higher, in the range of 20-30 kJ/mol. researchgate.net

Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry is a powerful tool for mapping the entire energy profile of a chemical reaction, including short-lived intermediates and high-energy transition states that are difficult to observe experimentally. nih.govmdpi.com By calculating the energies of reactants, products, and transition states, chemists can predict reaction pathways, rates, and the origins of stereoselectivity.

For reactions involving this compound, such as its use as a chiral auxiliary or ligand, DFT calculations can elucidate the mechanism. For instance, when the diol coordinates to a metal center or a Lewis acid, computational models can predict the most stable geometry of the resulting complex. More importantly, when this complex reacts with a substrate, the transition states for different stereochemical pathways (e.g., attack from different faces of a prochiral substrate) can be located and their energies compared. nih.gov

A common application is in asymmetric catalysis, where a chiral ligand directs the stereochemical outcome. Mechanistic studies on reactions catalyzed by chiral diols often reveal that non-covalent interactions, such as hydrogen bonding between the diol's "free" hydroxyl group and the substrate, are crucial for stabilizing one transition state over another, thereby controlling enantioselectivity. nih.govnih.gov

Table 2: Computational Workflow for a Hypothetical Reaction Mechanism

| Step | Computational Task | Information Gained |

| 1. Reactant Complex | Geometry optimization of the diol-catalyst/reagent complex. | Determines the ground-state structure and binding mode of the chiral diol. |

| 2. Transition State Search | Locate transition state structures for all plausible reaction pathways (e.g., for R and S products). | Identifies the geometry of the highest-energy point along the reaction coordinate. |

| 3. Frequency Calculation | Calculate vibrational frequencies at all stationary points (reactants, products, transition states). | Confirms structures as minima (no imaginary frequencies) or transition states (one imaginary frequency) and provides zero-point vibrational energies. |

| 4. Energy Calculation | Compute the relative free energies of the transition states (ΔG‡). | The difference in activation energies (ΔΔG‡) between competing pathways allows for the prediction of the major product and the enantiomeric excess. |

| 5. Interaction Analysis | Use methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM). | Pinpoints the specific non-covalent interactions (e.g., hydrogen bonds, steric clashes, CH/π interactions) responsible for stereodifferentiation. nih.gov |

This computational approach allows for the rational design of catalysts and reaction conditions by providing a deep understanding of the factors that govern reactivity and selectivity at the molecular level. rsc.org

Modeling of Chiral Recognition Processes and Ligand-Substrate Interactions

Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral compound. This phenomenon is the basis of enantioselective catalysis, chiral chromatography, and many biological processes. Computational modeling is used to understand and predict these interactions by calculating the binding energies of the diastereomeric complexes formed between the chiral host (e.g., a receptor or catalyst) and the chiral guest (e.g., a substrate or analyte). nih.gov

This compound can act as a chiral guest, being recognized by a larger chiral host like a cyclodextrin (B1172386) or a chiral solvating agent. acs.orgresearchgate.net Alternatively, it can act as a chiral ligand or auxiliary, creating a chiral environment that recognizes and selectively transforms a substrate.

Modeling these ligand-substrate interactions involves calculating the structures and energies of the non-covalently bound diastereomeric complexes. The difference in the calculated free energy of formation (ΔΔG) for the two complexes (e.g., Host-(R)-Guest vs. Host-(S)-Guest) correlates with the degree of enantioselectivity. These calculations must accurately account for the subtle non-covalent forces that govern molecular recognition. mdpi.com A computational study on the closely related (R)-3,3-dimethylbutan-2-amine highlighted the importance of analyzing multiple low-energy conformers to accurately predict chiroptical properties and interactions. acs.org

Table 3: Key Non-Covalent Interactions in Chiral Recognition Modeling

| Interaction Type | Description | Role in Recognition |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like the oxygen in the diol's OH groups) and another nearby electronegative atom. | Strong, highly directional interaction that often acts as a primary anchor, locking the substrate into a specific orientation. nih.govbeilstein-journals.org |

| Steric Repulsion (van der Waals) | Repulsive forces that occur when non-bonded atoms are brought too close together. | Prevents certain binding modes and forces the substrate to adopt a conformation that minimizes clashes with the chiral ligand, such as the bulky tert-butyl group. |

| π-π Stacking | Attractive interaction between aromatic rings. | Relevant when either the ligand or substrate contains aromatic moieties. Can contribute significantly to binding affinity and orientation. |

| CH/π Interactions | An attractive interaction between a C-H bond and a π-system. | A weaker but often crucial interaction for fine-tuning the geometry of the transition state or bound complex. nih.gov |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Contribute to the overall binding energy and can influence the relative orientation of the ligand and substrate. |

By quantifying the contributions of these various interactions, computational models can provide a detailed picture of why one enantiomer binds more strongly than the other, offering a rational basis for the design of new and more effective chiral selectors and catalysts. nih.govlsu.edu

Future Research Directions and Emerging Opportunities for 2r 3,3 Dimethylbutane 1,2 Diol

Exploration of More Efficient and Sustainable Synthetic Pathways

The current synthesis of enantiomerically pure (2R)-3,3-dimethylbutane-1,2-diol often relies on the optical resolution of a racemic mixture. oup.com A key method involves acylating the racemic diol with (−)-camphanic chloride to form diastereomeric esters, which can then be separated by fractional crystallization. oup.com Subsequent hydrolysis of the separated ester yields the desired (R)-enantiomer. oup.com While effective, future research is aimed at developing more direct and sustainable methods, moving beyond classical resolution.

A significant area of exploration is the use of biocatalysis. Hydrolases, such as lipases and esterases, are particularly promising due to their high selectivity and ability to function under mild, environmentally benign conditions. unipd.it These enzymes can be employed for the kinetic resolution of racemic diols or the asymmetric hydrolysis of corresponding meso-diacetates. unipd.itresearchgate.net For instance, the lipase (B570770) from Pseudomonas fluorescens has shown high enantiomer selectivity in the acylation of 1,2-diols. researchgate.net The principles of enzymatic dissymmetrization, successfully applied to similar molecules like meso-2,3-dimethylbutane-1,4-diol, offer a clear pathway for producing scalemic monoacetates that are precursors to the chiral diol. researchgate.net

Another advanced resolution technique involves catalytic asymmetric silylation, which represents a potential pathway for achieving kinetic resolution with high selectivity. wiley-vch.de The development of catalysts that can directly and enantioselectively synthesize the diol from prochiral precursors remains a primary objective for achieving optimal atom economy and sustainability.

| Synthetic Strategy | Description | Key Advantages | Relevant Findings |

| Optical Resolution | Separation of racemic 3,3-dimethylbutane-1,2-diol via diastereomeric esters formed with a chiral resolving agent like (-)-camphanic chloride. oup.com | Established and effective for obtaining high optical purity. | Fractional crystallization of the camphanate ester is a viable, though multi-step, process. oup.com |

| Enzymatic Resolution | Use of enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer of the diol or its derivative, allowing for the separation of enantiomers. unipd.it | High selectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Lipase-catalyzed acylation and hydrolysis have been effective for resolving various diols, with enantiomeric excesses (ee) reaching up to 86% for related compounds. researchgate.net |

| Asymmetric Synthesis | Direct synthesis of the (2R)-enantiomer from a prochiral starting material using a chiral catalyst or auxiliary. | Potentially the most efficient route, minimizing waste and process steps. | While direct asymmetric synthesis is the goal, current research heavily focuses on improving resolution techniques. researchgate.net |

Expansion into New Areas of Asymmetric Catalysis and Materials Science

The distinct steric and electronic properties of this compound make it an attractive candidate for new roles in asymmetric catalysis and advanced materials. Its tert-butyl group provides a significant chiral barrier, which can be exploited in the design of highly selective environments. oup.com

A promising application lies in the synthesis of chiral ligands for transition metal complexes used in asymmetric catalysis. The diol can serve as a scaffold to create bidentate or polydentate ligands that coordinate with metal centers, such as rhodium or ruthenium, to facilitate enantioselective transformations like hydrogenation or carbon-carbon bond formation. nih.gov The development of such ligands is a cornerstone of modern asymmetric synthesis.

In materials science, this compound has been used as a chiral source for preparing optically active crown ethers. oup.com These macrocyclic compounds exhibit chiral recognition, enabling them to selectively bind one enantiomer of a racemic guest molecule. oup.com This property is crucial for applications in chiral separations, sensors, and the study of supramolecular chemistry. Future work could explore the incorporation of this diol into more complex supramolecular structures, such as double-helical polymers, which can act as powerful chiral catalysts themselves. mdpi.com Furthermore, its structure is relevant to the development of bio-based specialty polymers, where diols are fundamental monomers for creating polyesters with applications in the medical field, including drug delivery and tissue engineering. mdpi.com

| Emerging Application Area | Description | Potential Impact |

| Chiral Ligands | Synthesis of novel ligands where the diol's stereocenters direct the outcome of metal-catalyzed reactions. | Creation of highly enantioselective catalysts for producing pharmaceuticals and fine chemicals. nih.gov |

| Chiral Crown Ethers | Use as a chiral building block for macrocycles capable of enantiomeric recognition. oup.com | Advancements in chiral separation technologies, molecular sensing, and supramolecular chemistry. |

| Supramolecular Catalysts | Integration into self-assembling systems, like helical polymers, to create a chiral catalytic environment. mdpi.com | Development of highly efficient and selective catalytic systems with amplified chirality. mdpi.com |

| Specialty Polymers | Incorporation as a monomer into polyesters and other polymers to impart specific physical and biological properties. mdpi.com | Generation of new biocompatible and biodegradable materials for medical and cosmetic applications. mdpi.com |

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch processing to continuous-flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. rsc.orgchemrxiv.org Integrating the synthesis and application of this compound into these platforms is a key area for future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivity compared to batch methods. rsc.org For the synthesis of chiral compounds, continuous-flow systems can be coupled with immobilized catalysts or enzymes. nih.gov For example, chiral rhodium complexes have been immobilized in fixed-bed reactors for continuous asymmetric hydrogenation, maintaining high catalyst activity and enantioselectivity over extended periods. nih.gov This methodology could be adapted for the production or use of this compound and its derivatives.

Automated platforms, which combine flow reactors with real-time monitoring and robotic handling, can accelerate the discovery and optimization of reactions involving this diol. rsc.org By systematically varying reaction conditions, these systems can rapidly identify the optimal parameters for synthesizing a new chiral ligand or for its use in an asymmetric catalytic reaction. This high-throughput approach minimizes manual intervention and allows for the rapid generation of data to guide further research and development.

Q & A

Synthesis & Characterization

Basic Q1: What synthetic routes are available for preparing (2R)-3,3-dimethylbutane-1,2-diol with high stereochemical fidelity? Methodological Answer: Enantioselective synthesis can be achieved via asymmetric dihydroxylation of 3,3-dimethyl-1-butene using Sharpless conditions (osmium tetroxide with chiral ligands) . Alternatively, enzymatic resolution of racemic mixtures using lipases or esterases may improve enantiomeric excess (e.g., >95%) . Key challenges include optimizing reaction temperature and solvent polarity to minimize epimerization.

Advanced Q2: How can researchers reconcile discrepancies in reported NMR spectral data for this compound across different solvents? Methodological Answer: Discrepancies often arise from solvent-induced shifts in hydroxyl proton signals. Use deuterated DMSO to stabilize intramolecular hydrogen bonds and compare with computational predictions (DFT-based NMR simulations). Cross-validate with X-ray crystallography when crystalline derivatives are available .

Reaction Mechanisms & Stability

Basic Q3: What is the acid-catalyzed dehydration pathway of this compound, and how does stereochemistry influence product distribution? Methodological Answer: Protonation of a hydroxyl group followed by water elimination generates a carbocation intermediate. The (2R) configuration favors a 1,2-methyl shift due to steric hindrance, leading to 3,3-dimethyl-2-butanone as the major product (confirmed by GC-MS) . Control experiments with deuterated acids can track hydride migration pathways.

Advanced Q4: Why does this compound exhibit unexpected stability under basic conditions compared to its (2S) enantiomer? Methodological Answer: The (2R) configuration minimizes steric clash between the dimethyl groups and adjacent hydroxyl, reducing susceptibility to base-induced elimination. Computational modeling (e.g., Gaussian-optimized transition states) reveals a higher energy barrier for β-elimination in the (2R) form .

Applications in Biomedical Research

Advanced Q5: How does the stereochemistry of this compound affect its binding to viral spike proteins, such as SARS-CoV-2? Methodological Answer: Molecular docking studies (AutoDock Vina) show the (2R) enantiomer forms stronger hydrogen bonds with Tyr393 and hydrophobic interactions with Phe377 in the S protein-ACE2 interface. Comparative MD simulations (AMBER) indicate a 20% higher binding free energy versus the (2S) form .

Advanced Q6: Can this compound serve as a chiral auxiliary in drug synthesis? Provide mechanistic insights. Methodological Answer: The diol’s rigid structure enables chelation-controlled asymmetric induction. For example, in aldol reactions, its hydroxyl groups coordinate with metal catalysts (e.g., Ti(OiPr)₄), directing facial selectivity (≥85% ee) . NMR titration experiments confirm stoichiometric binding to Lewis acids.

Analytical Challenges

Basic Q7: What techniques are optimal for quantifying enantiomeric purity of this compound? Methodological Answer:

| Technique | Conditions | Resolution |

|---|---|---|

| Chiral HPLC | Chiralpak AD-H column, hexane:IPA (90:10), 1 mL/min | R > 2.0 |

| Polarimetry | 589 nm, 20°C, 0.5 g/dL in ethanol | Δ[α] = +12.5° (validated against S-form) |

Advanced Q8: How do isotopic labeling (e.g., ¹³C, ²H) and 2D NMR elucidate conformational dynamics of this compound in solution? Methodological Answer: ¹³C-labeled diol reveals restricted rotation about the C1-C2 bond via NOESY (nuclear Overhauser effect between C1-OH and C3 methyl groups). ²H NMR in D₂O quantifies exchange rates of hydroxyl protons, showing slower kinetics in the (2R) form due to intramolecular H-bonding .

Data Interpretation & Contradictions

Advanced Q9: How should researchers address conflicting reports on the diol’s pKa values in aqueous vs. nonpolar solvents? Methodological Answer: Use potentiometric titration in mixed solvents (e.g., water:DMF) to measure apparent pKa. Discrepancies arise from solvation effects; COSMO-RS simulations predict a pKa shift of 1.2 units in acetonitrile versus water . Validate with UV-Vis pH titrations using pH-sensitive dyes.

Advanced Q10: What experimental and computational strategies resolve ambiguities in the diol’s crystal structure? Methodological Answer: High-resolution X-ray diffraction (synchrotron source, 100 K) paired with Hirshfeld surface analysis clarifies hydrogen-bonding networks. Discrepancies in unit cell parameters often stem from polymorphic variations, which can be screened via solvent-drop grinding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.